3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide
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Overview
Description
3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with a dimethylamino group and a thiophene ring substituted with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the dimethylamino group through a nucleophilic substitution reaction. The thiophene ring can be synthesized separately and then coupled to the benzamide core using a palladium-catalyzed cross-coupling reaction. The hydroxyethyl group is introduced via a hydroxylation reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of high-throughput screening methods can also optimize the reaction parameters, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the dimethylamino group.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the dimethylamino group.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the deaminated benzamide.
Substitution: The major products are the substituted benzamides with different functional groups.
Scientific Research Applications
3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives and thiophene-containing compounds.
Imidazo[1,2-a]pyridines: These compounds also feature heterocyclic rings and are known for their diverse biological activities
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and hydroxyethyl groups allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and material science.
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-12(20)16-8-7-15(22-16)9-10-18-17(21)13-5-4-6-14(11-13)19(2)3/h4-8,11-12,20H,9-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZBCMXHEYFJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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